molecular formula C14H12N4OS2 B5873497 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B5873497
M. Wt: 316.4 g/mol
InChI Key: KEQXKHVLEQIXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the thiadiazole ring and the naphthyl group in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Acylation Reaction: The thiadiazole derivative is then acylated with 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.

    Coupling with Naphthyl Group: Finally, the acetamide derivative is coupled with 2-naphthylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH~4~) or catalytic hydrogenation can be employed for reduction.

    Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • 2-AMINO-N-(5-SULFAMOYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to the presence of the naphthyl group, which enhances its biological activity and specificity compared to other thiadiazole derivatives. This structural feature contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c15-13-17-18-14(21-13)20-8-12(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXKHVLEQIXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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